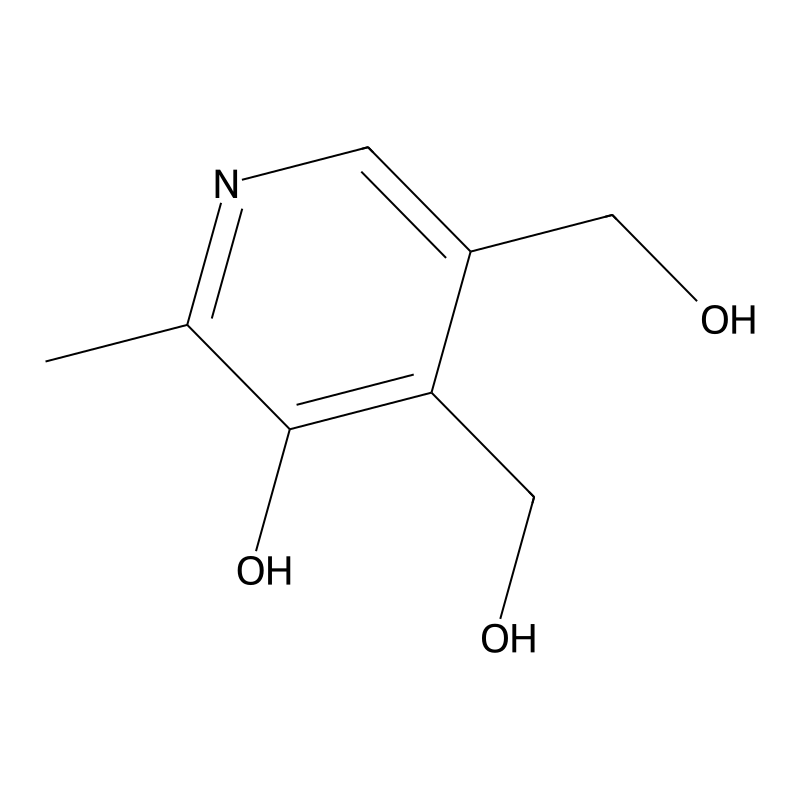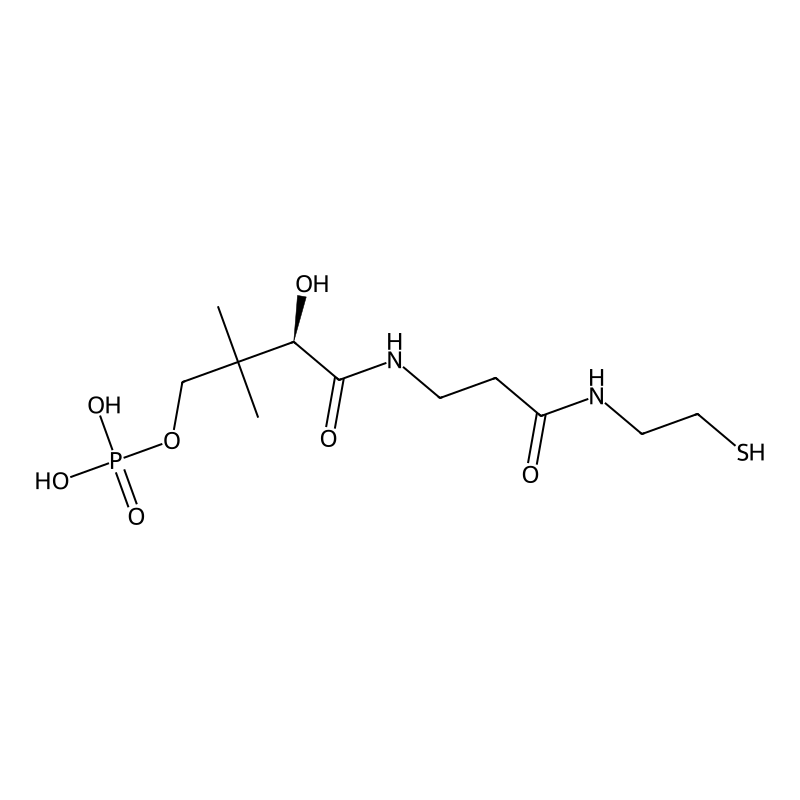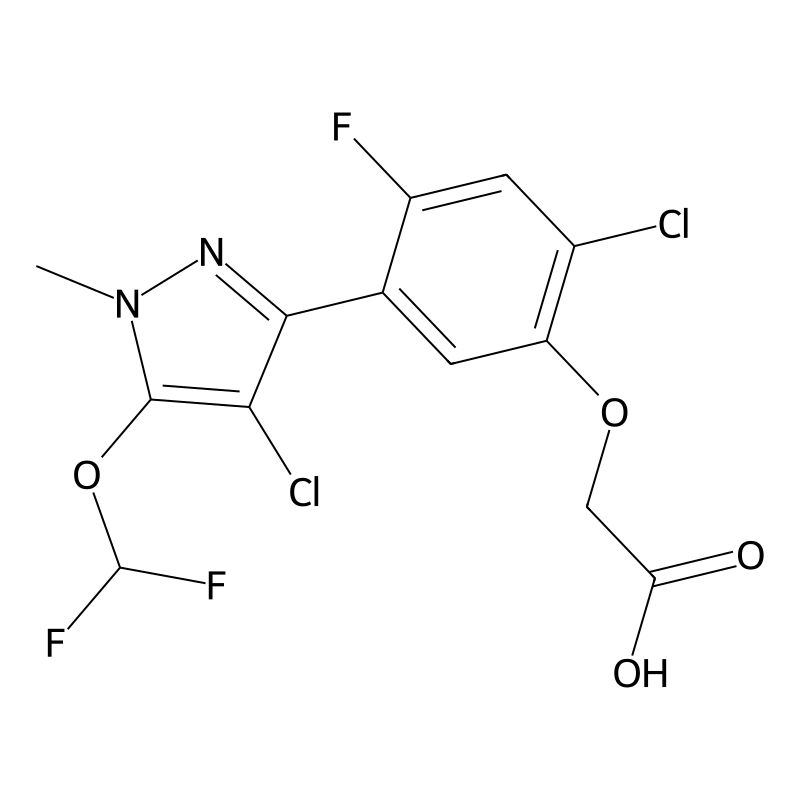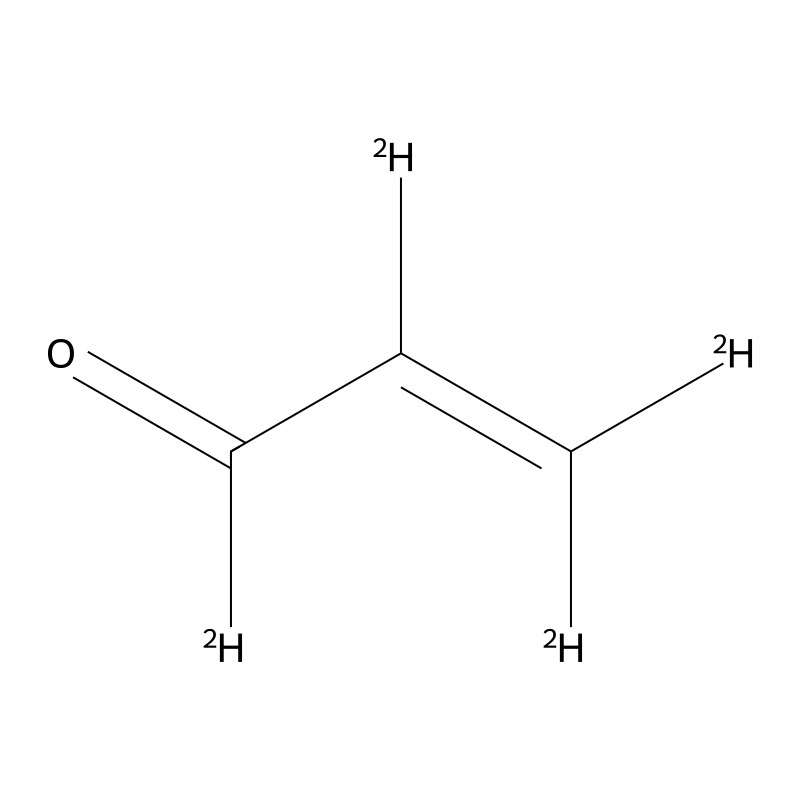Pyridoxine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Pyridoxine, commonly known as Vitamin B6, is a water-soluble vitamin that plays a crucial role in various biochemical processes within the human body. Its chemical formula is C₈H₁₁NO₃, and it exists in several forms, including pyridoxal and pyridoxamine. In the body, pyridoxine is primarily converted into its active form, pyridoxal 5'-phosphate, which serves as a coenzyme for over 140 enzymatic reactions involved in amino acid metabolism, neurotransmitter synthesis, and lipid metabolism .
Pyridoxal phosphate, the active form of pyridoxine, functions as a coenzyme in over 100 enzymatic reactions. It interacts with the substrate molecule, facilitating its conversion to another molecule. For example, in amino acid metabolism, pyridoxal phosphate helps convert one amino acid to another. Additionally, it plays a role in the synthesis of neurotransmitters like serotonin and dopamine.
Safety Data:
- Oral LD50 (rat): > 4 g/kg
Vitamin B6 Deficiency and Treatment
a) Deficiency Symptoms
Pyridoxine deficiency is uncommon in developed countries but can occur due to various factors like malabsorption, inadequate dietary intake, and certain medications. Research has established the link between deficiency and several conditions, including:
- Peripheral neuropathy: Studies demonstrate the effectiveness of pyridoxine supplementation in treating neuropathy caused by vitamin B6 deficiency .
- Microcytic anemia: Research suggests that pyridoxine, along with other B vitamins, can improve red blood cell size and hemoglobin levels in individuals with microcytic anemia associated with deficiency .
- Seizures: Pyridoxine-dependent epilepsy (PDE) is a rare genetic condition where seizures respond to high doses of pyridoxine phosphate (PLP), the active form of vitamin B6 .
b) Treatment Applications
Research findings highlight the therapeutic potential of pyridoxine in treating specific conditions:
- Morning sickness: Several studies have investigated pyridoxine's effectiveness in alleviating nausea and vomiting during pregnancy. While some trials show significant improvement, others have yielded mixed results, requiring further research to establish definitive conclusions .
- Drug Interactions: Research suggests that pyridoxine supplementation might affect the metabolism of certain antiepileptic drugs, potentially requiring dosage adjustments .
Pyridoxine and Chronic Disease Management
a) Inflammation
Research explores the potential anti-inflammatory properties of pyridoxine. Studies suggest its role in modulating the immune response and influencing the kynurenine pathway, which plays a part in inflammation, although further investigation is needed .
b) Cancer
Preliminary research suggests a potential link between pyridoxine and cancer prevention. Studies investigating its effect on specific pathways and its interaction with other nutrients are ongoing .
c) Neurological Disorders
- Conversion to Active Form: Pyridoxine is phosphorylated by pyridoxal kinase to form pyridoxine 5'-phosphate, which is then oxidized to pyridoxal 5'-phosphate, the active coenzyme .
- Decarboxylation and Transamination: Pyridoxal 5'-phosphate facilitates various reactions such as transamination (the transfer of amino groups) and decarboxylation (removal of carboxyl groups), crucial for amino acid metabolism .
- Formation of Sphingolipids: Pyridoxal 5'-phosphate is involved in the synthesis of sphingolipids through the decarboxylation of serine .
Pyridoxine's biological activity is primarily attributed to its role as a coenzyme in metabolic pathways. It is essential for:
- Amino Acid Metabolism: Pyridoxal 5'-phosphate acts as a cofactor in the synthesis and breakdown of amino acids .
- Neurotransmitter Synthesis: It is involved in synthesizing neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid .
- Glycogenolysis and Gluconeogenesis: Pyridoxine supports glucose metabolism by facilitating glycogen breakdown and glucose synthesis from non-carbohydrate sources .
Pyridoxine can be synthesized through various methods:
- Commercial Synthesis: The primary method involves the "oxazole method," where alanine or propionic acid is converted into pyridoxine through an oxazole intermediate followed by a Diels–Alder reaction. This method produces pyridoxine hydrochloride, which is chemically stable and widely used in dietary supplements .
- Biosynthesis: In microorganisms like Escherichia coli, two biosynthetic pathways exist for the production of pyridoxal 5'-phosphate—one dependent on deoxyxylulose 5-phosphate and one independent .
Pyridoxine has a wide range of applications:
- Nutritional Supplementation: It is commonly used as a dietary supplement to prevent or treat vitamin B6 deficiency.
- Pharmaceutical Uses: Pyridoxine is utilized in treating conditions such as sideroblastic anemia and certain metabolic disorders requiring vitamin B6 supplementation .
- Food Fortification: It is added to various food products to enhance nutritional value.
Pyridoxine interacts with several medications and substances:
- Isoniazid Overdose Treatment: High doses of pyridoxine can counteract the effects of isoniazid overdose, which inhibits vitamin B6 metabolism .
- Drug Interactions: Pyridoxine may affect the metabolism of certain drugs, including antiepileptic medications, necessitating careful monitoring of levels during treatment .
Similar Compounds
Pyridoxine shares structural similarities with other compounds in the Vitamin B6 family. Here are some comparable compounds:
| Compound Name | Description |
|---|---|
| Pyridoxal | An aldehyde form of Vitamin B6 that acts as a coenzyme. |
| Pyridoxamine | An amine form that can also be converted to active forms. |
| Pyridoxal 5'-Phosphate | The active coenzyme form involved in numerous enzymatic reactions. |
| Pyridoxamine 5'-Phosphate | The phosphorylated form of pyridoxamine with similar functions. |
Uniqueness of Pyridoxine
Pyridoxine's uniqueness lies in its stability compared to other forms like pyridoxal, making it more suitable for supplementation. Its conversion into active forms allows it to participate in critical metabolic processes efficiently, distinguishing it within the Vitamin B6 family.
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
-0.77 (LogP)
-0.77
Melting Point
159 - 162 °C
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 48 of 50 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Pharmacology
MeSH Pharmacological Classification
ATC Code
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA02 - Pyridoxine (vit B6)
Mechanism of Action
Vapor Pressure
Pictograms

Irritant
Other CAS
8059-24-3
Absorption Distribution and Excretion
The major metabolite of pyridoxine, 4-pyridoxic acid, is inactive and is excreted in urine
Pyridoxine main active metabolite, pyridoxal 5’-phosphate, is released into the circulation (accounting for at least 60% of circulating vitamin B6) and is highly protein bound, primarily to albumin.
Metabolism Metabolites
Hepatic. Half Life: 15-20 days
Wikipedia
Methylcyclopropane
Biological Half Life
Use Classification
Cosmetics -> Skin conditioning; Antistatic; Hair conditioning








